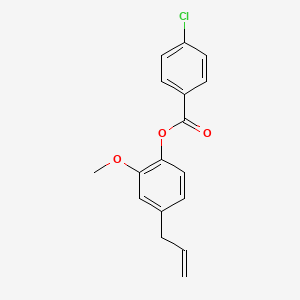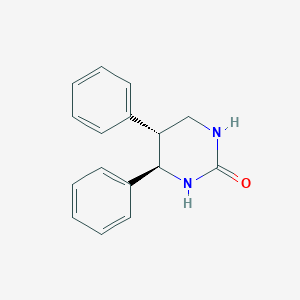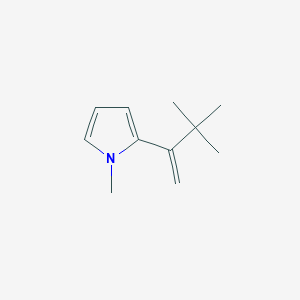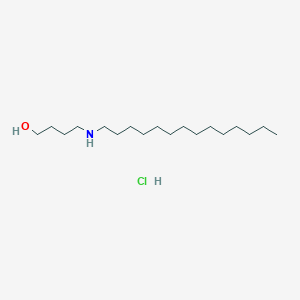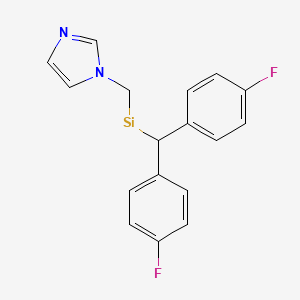
(2-Methoxyphenyl)(phenyl)phosphine oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Methoxyphenyl)(phenyl)phosphine oxide is an organophosphorus compound with the molecular formula C13H13O2P It is characterized by the presence of a phosphine oxide group bonded to a phenyl and a 2-methoxyphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2-Methoxyphenyl)(phenyl)phosphine oxide typically involves the reaction of phenylphosphine with 2-methoxyphenyl halides under controlled conditions. One common method includes the use of Grignard reagents, where phenylmagnesium bromide reacts with 2-methoxyphenylphosphine oxide to yield the desired product .
Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reactants are combined under inert atmosphere to prevent oxidation. The reaction mixture is then subjected to purification processes such as recrystallization or chromatography to obtain high-purity product .
Analyse Chemischer Reaktionen
Types of Reactions: (2-Methoxyphenyl)(phenyl)phosphine oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced back to the corresponding phosphine.
Substitution: The phenyl and 2-methoxyphenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halides and organometallic compounds are employed.
Major Products Formed:
Oxidation: Formation of phosphine oxides.
Reduction: Formation of the corresponding phosphine.
Substitution: Formation of various substituted phosphine oxides.
Wissenschaftliche Forschungsanwendungen
(2-Methoxyphenyl)(phenyl)phosphine oxide has a wide range of applications in scientific research:
Biology: Investigated for its potential role in biological systems as a phosphorus donor.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the synthesis of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of (2-Methoxyphenyl)(phenyl)phosphine oxide involves its ability to coordinate with metal centers, thereby influencing the reactivity and selectivity of catalytic processes. The phosphine oxide group acts as a strong electron donor, stabilizing transition states and intermediates in various chemical reactions .
Vergleich Mit ähnlichen Verbindungen
Tris(2-methoxyphenyl)phosphine: Similar in structure but contains three 2-methoxyphenyl groups.
Phenylphosphine: Lacks the methoxy group, leading to different reactivity and applications.
Bis(2-methoxyphenyl)phosphine: Contains two 2-methoxyphenyl groups, offering different steric and electronic properties.
Uniqueness: (2-Methoxyphenyl)(phenyl)phosphine oxide is unique due to the presence of both phenyl and 2-methoxyphenyl groups, which provide a balance of steric hindrance and electronic effects. This makes it particularly effective in catalytic applications where precise control over reactivity is required .
Eigenschaften
CAS-Nummer |
85599-06-0 |
|---|---|
Molekularformel |
C13H12O2P+ |
Molekulargewicht |
231.21 g/mol |
IUPAC-Name |
(2-methoxyphenyl)-oxo-phenylphosphanium |
InChI |
InChI=1S/C13H12O2P/c1-15-12-9-5-6-10-13(12)16(14)11-7-3-2-4-8-11/h2-10H,1H3/q+1 |
InChI-Schlüssel |
LAEWEEGUJBDVTD-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC=C1[P+](=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(8R,9S,10S,13R,14S,17R)-10,13-Dimethyl-17-(6-methylheptan-2-yl)hexadecahydrospiro[cyclopenta[a]phenanthrene-3,2'-pyrrolidine]](/img/structure/B14422610.png)
![6-(3,4-Dimethoxyphenyl)benzo[c][2,7]naphthyridine-4,5(3H,6H)-dione](/img/structure/B14422613.png)

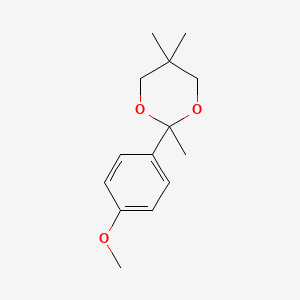
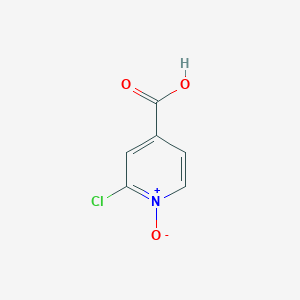
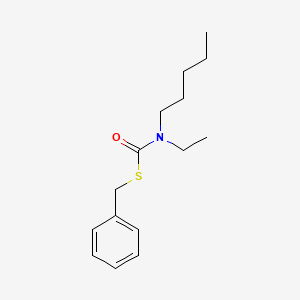
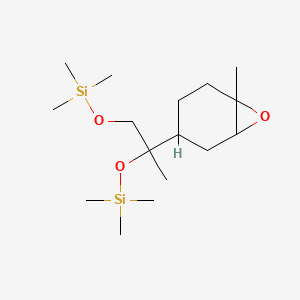
![6-Bromo-10-chloro-5H-benzo[a]phenoxazin-5-one](/img/structure/B14422643.png)
